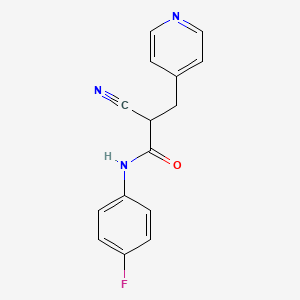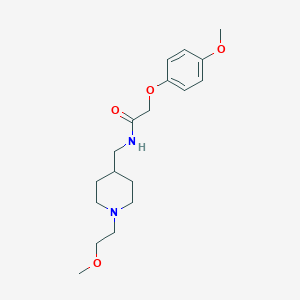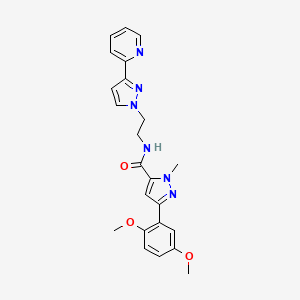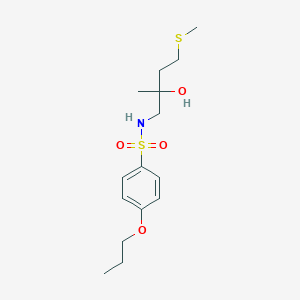
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a chemical compound with the molecular formula C16H14N2OS . It has an average mass of 282.360 Da and a monoisotopic mass of 282.082672 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. Studies have shown their utility in the preparation of compounds with potential antimicrobial, anticancer, and enzymatic inhibition properties.
Antimicrobial and Antifungal Activity : Synthesis of derivatives, such as substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite, has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Chaitanya et al., 2017).
Anticancer Properties : Studies involving the synthesis of 2-amino-3-cyanopyridine derivatives from this compound have shown promising results in anticancer assessments, underscoring the significance of these compounds in cancer research (Mansour et al., 2021).
Heterocyclic Synthesis : The compound and its related structures are used in synthesizing a wide variety of heterocyclic compounds. For instance, it's used in preparing indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated for their antimicrobial activities, demonstrating the diverse applications of these compounds in creating new therapeutic agents (Behbehani et al., 2011).
Enzymatic Inhibition : Certain synthesized derivatives from this compound have been studied for their ability to inhibit enzymes like butyrylcholinesterase (BChE), indicating their potential in treating diseases like Alzheimer's. Some compounds have shown even higher inhibitory activity against BChE compared to clinically used drugs, highlighting their potential in drug discovery (Magar et al., 2021).
Antibacterial Properties : Novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety have shown significant biological activities against various bacteria, underscoring their potential in developing new antibacterial agents (Mahdi et al., 2016).
Propiedades
IUPAC Name |
5-acetyl-2-benzylsulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-15(12(2)19)8-14(9-17)16(18-11)20-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKMPPVHACAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=C2)C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)


![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)